molecular formula C18H22N2O2 B11705766 4-(hexyloxy)-N-(pyridin-2-yl)benzamide

4-(hexyloxy)-N-(pyridin-2-yl)benzamide

Cat. No.: B11705766
M. Wt: 298.4 g/mol
InChI Key: DCELWGCOTUKXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(hexyloxy)-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a hexyloxy group at the 4-position and a pyridin-2-yl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hexyloxy)-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Formation of 4-(hexyloxy)benzoic acid: This can be achieved by reacting 4-hydroxybenzoic acid with hexyl bromide in the presence of a base such as potassium carbonate.

    Conversion to 4-(hexyloxy)benzoyl chloride: The 4-(hexyloxy)benzoic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Amidation: The final step involves reacting the 4-(hexyloxy)benzoyl chloride with 2-aminopyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(hexyloxy)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The pyridin-2-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Hexanoic acid derivatives.

    Reduction: Hexylamine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(hexyloxy)-N-(pyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 4-(hexyloxy)-N-(pyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(hexyloxy)-N-(pyridin-2-yl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity. Its hexyloxy group provides hydrophobic character, while the pyridin-2-yl group offers potential for coordination with metal ions or interaction with biological targets.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

4-hexoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C18H22N2O2/c1-2-3-4-7-14-22-16-11-9-15(10-12-16)18(21)20-17-8-5-6-13-19-17/h5-6,8-13H,2-4,7,14H2,1H3,(H,19,20,21)

InChI Key

DCELWGCOTUKXSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.